molecular formula C54H70N10O15S2 B12321208 Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2

Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2

Cat. No.: B12321208
M. Wt: 1163.3 g/mol
InChI Key: WHQYTLSEJRKUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis.

    Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure.

    Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Cleavage: The peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2: Desulfated benzyloxycarbonyl cholecystokinin (26-33).

    Boc-asp-tyr-met-gly-trp-met-asp-phe-OH: Similar structure but with a free carboxyl group at the C-terminus.

    Boc-asp-tyr-met-gly-trp-met-asp-phe-OMe: Similar structure but with a methyl ester at the C-terminus.

Uniqueness

This compound is unique due to its specific sequence and the presence of the amide group at the C-terminus, which can influence its biological activity and stability compared to other similar peptides .

Properties

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H70N10O15S2/c1-54(2,3)79-53(78)64-42(27-45(69)70)52(77)62-39(24-31-15-17-33(65)18-16-31)49(74)59-36(19-21-80-4)47(72)57-29-43(66)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(75)60-37(20-22-81-5)48(73)63-41(26-44(67)68)51(76)61-38(46(55)71)23-30-11-7-6-8-12-30/h6-18,28,36-42,56,65H,19-27,29H2,1-5H3,(H2,55,71)(H,57,72)(H,58,66)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,73)(H,64,78)(H,67,68)(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYTLSEJRKUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H70N10O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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